molecular formula C24H21IN2O5 B11536334 2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

2-methoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-iodobenzoate

Cat. No.: B11536334
M. Wt: 544.3 g/mol
InChI Key: DRLPQNXAOLELIB-VULFUBBASA-N
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Description

2-METHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE is a complex organic compound with a unique structure that combines methoxy, phenoxy, acetamido, and iodobenzoate groups

Preparation Methods

The synthesis of 2-METHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the methoxyphenyl imine: This step involves the reaction of 2-methoxy-4-formylphenol with 4-methoxyphenylamine under acidic conditions to form the imine.

    Acetamidation: The imine is then reacted with acetic anhydride to introduce the acetamido group.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-METHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy and phenoxy groups can be oxidized under strong oxidizing conditions, leading to the formation of quinones and other oxidized products.

    Reduction: The imine and acetamido groups can be reduced to amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodobenzoate group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .

Scientific Research Applications

2-METHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The methoxy and phenoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the acetamido and iodobenzoate groups can form covalent bonds with target molecules. These interactions can modulate signaling pathways and biochemical processes .

Comparison with Similar Compounds

Similar compounds to 2-METHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE include:

    2-Methoxy-4-[(E)-{[2-(4-Methoxyphenoxy)acetamido]imino}methyl]phenyl acetate: Similar structure but with an acetate group instead of iodobenzoate.

    2-Methoxy-4-[(E)-{[2-(4-Methoxyphenoxy)acetamido]imino}methyl]phenol: Similar structure but with a phenol group instead of iodobenzoate.

The uniqueness of 2-METHOXY-4-[(E)-{[2-(4-METHYLPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL 2-IODOBENZOATE lies in its iodobenzoate group, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C24H21IN2O5

Molecular Weight

544.3 g/mol

IUPAC Name

[2-methoxy-4-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 2-iodobenzoate

InChI

InChI=1S/C24H21IN2O5/c1-16-7-10-18(11-8-16)31-15-23(28)27-26-14-17-9-12-21(22(13-17)30-2)32-24(29)19-5-3-4-6-20(19)25/h3-14H,15H2,1-2H3,(H,27,28)/b26-14+

InChI Key

DRLPQNXAOLELIB-VULFUBBASA-N

Isomeric SMILES

CC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=CC=C3I)OC

Origin of Product

United States

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